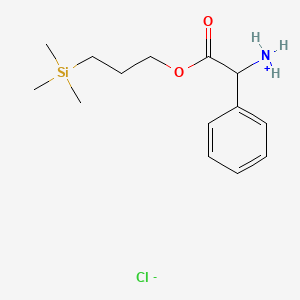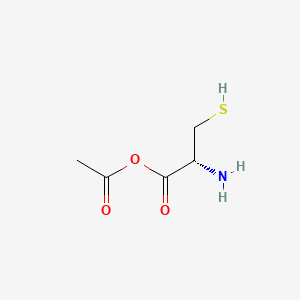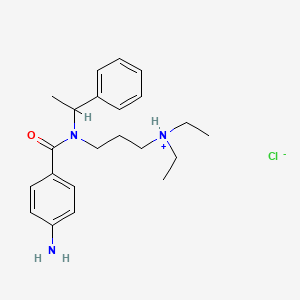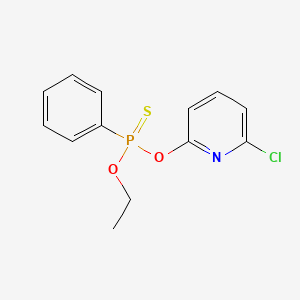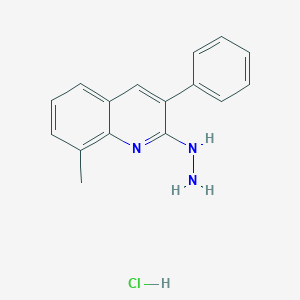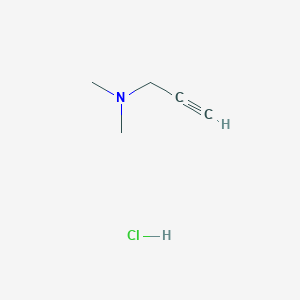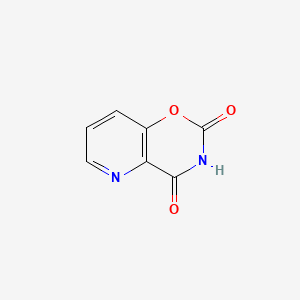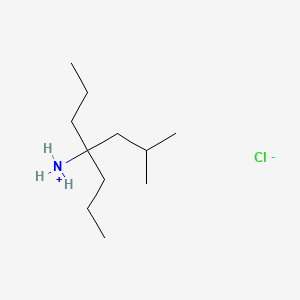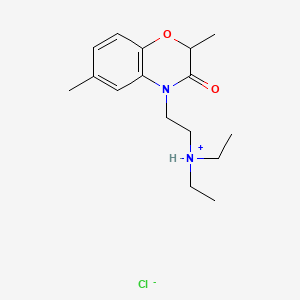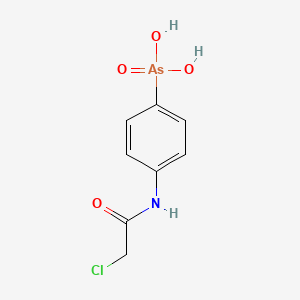
4-(2-Chloroacetamido)phenylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroacetamido)phenylarsonic acid is an organic compound with the molecular formula C8H9AsClNO4. It is a derivative of phenylarsonic acid, where the phenyl group is substituted with a chloroacetamido group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetamido)phenylarsonic acid typically involves the reaction of 4-aminophenylarsonic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroacetamido group. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetamido)phenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The chloroacetamido group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroacetamido group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of arsenic(V) compounds, while reduction can yield arsenic(III) compounds .
Scientific Research Applications
4-(2-Chloroacetamido)phenylarsonic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetamido)phenylarsonic acid involves its interaction with molecular targets in biological systems. The chloroacetamido group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrobenzenearsonic acid (Roxarsone)
- p-Arsanilic acid
- 4-Nitrophenylarsonic acid
- p-Ureidophenylarsonic acid
Uniqueness
4-(2-Chloroacetamido)phenylarsonic acid is unique due to the presence of the chloroacetamido group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
5425-62-7 |
|---|---|
Molecular Formula |
C8H9AsClNO4 |
Molecular Weight |
293.53 g/mol |
IUPAC Name |
[4-[(2-chloroacetyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C8H9AsClNO4/c10-5-8(12)11-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2,(H,11,12)(H2,13,14,15) |
InChI Key |
BWPMHDNLIGQVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


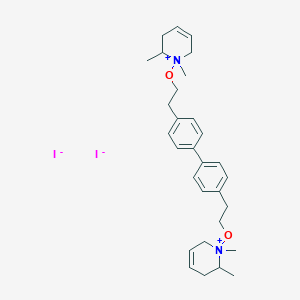
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
